[(3-Chloro-4-fluorophenyl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro, fluoro, and amine functional groups
Preparation Methods
The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-methylbutan-2-amine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
(3-Chloro-4-fluorophenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield secondary or tertiary amines.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
(3-Chloro-4-fluorophenyl)methylamine can be compared with similar compounds such as:
(3-Chloro-2-methylphenyl)methylamine: This compound has a similar structure but with a methyl group instead of a fluoro group, affecting its reactivity and applications.
(3-Chloro-4-fluorophenyl)methylamine: This compound differs in the position of the methyl group, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H17ClFN/c1-8(2)9(3)15-7-10-4-5-12(14)11(13)6-10/h4-6,8-9,15H,7H2,1-3H3 |
InChI Key |
IYEHVTHCIMSDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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